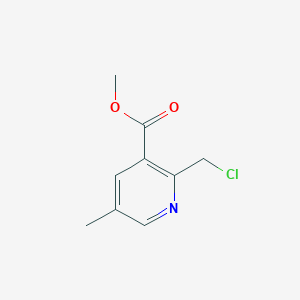
Methyl 2-(chloromethyl)-5-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(chloromethyl)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by a chloromethyl group attached to the second carbon of the nicotinate ring and a methyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-5-methylnicotinate typically involves the chloromethylation of methyl 5-methylnicotinate. One common method includes the reaction of methyl 5-methylnicotinate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields.
化学反応の分析
Types of Reactions
Methyl 2-(chloromethyl)-5-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted nicotinates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
科学的研究の応用
Methyl 2-(chloromethyl)-5-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-(chloromethyl)-5-methylnicotinate involves its interaction with nucleophilic sites in biomolecules. The chloromethyl group can form covalent bonds with nucleophiles such as amino acids in proteins, leading to modifications that can alter the function of the biomolecule. This property is exploited in biochemical research to study protein function and interactions.
類似化合物との比較
Similar Compounds
- Methyl 2-(bromomethyl)-5-methylnicotinate
- Methyl 2-(iodomethyl)-5-methylnicotinate
- Methyl 2-(hydroxymethyl)-5-methylnicotinate
Uniqueness
Methyl 2-(chloromethyl)-5-methylnicotinate is unique due to its specific reactivity profile. The chloromethyl group provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. In comparison, the bromomethyl and iodomethyl analogs are more reactive but less stable, while the hydroxymethyl analog is less reactive.
特性
CAS番号 |
124796-99-2 |
|---|---|
分子式 |
C9H10ClNO2 |
分子量 |
199.63 g/mol |
IUPAC名 |
methyl 2-(chloromethyl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-7(9(12)13-2)8(4-10)11-5-6/h3,5H,4H2,1-2H3 |
InChIキー |
HTNNEVOKLKIFGU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)CCl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















